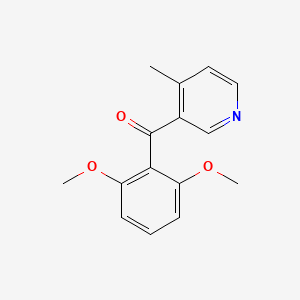

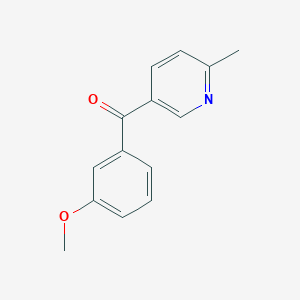

3-(2,6-Dimethoxybenzoyl)-4-methylpyridine

Übersicht

Beschreibung

The compound “3-(2,6-Dimethoxybenzoyl)-4-methylpyridine” is a derivative of 2,6-Dimethoxybenzoyl chloride . The 2,6-Dimethoxybenzoyl chloride is a technical grade compound with a linear formula of (CH3O)2C6H3COCl . It has been used in the preparation of 2,6-dimethoxyphenylpenicillin .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoyl acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The acylation of one of the two hydroxyl groups by 2,6-dimethoxybenzoyl chloride was also reported .Chemical Reactions Analysis

In terms of chemical reactions, the acylation of one of the two hydroxyl groups by 2,6-dimethoxybenzoyl chloride has been reported . This reaction is part of the preparation of mono(2,6-dimethoxybenzoyl)tartaric acid, which is then purified and combined with borane or a boronic acid to form an active catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethoxybenzoyl chloride, a related compound, include a density of 1.2±0.1 g/cm3, a boiling point of 306.7±22.0 °C at 760 mmHg, and a melting point of 64-66 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Supramolecular Chemistry

Research has demonstrated the significance of 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine in understanding the molecular and crystal structures of organic compounds. Studies have focused on the synthesis and characterization of organic acid-base salts and their crystalline structures, providing insight into hydrogen bonding and noncovalent interactions. For example, molecular and crystal structure investigations of organic acid–base salts involving related pyridine derivatives have shed light on the complex interplay of proton transfer, hydrogen bonding, and supramolecular architecture (Thanigaimani et al., 2015; Khalib et al., 2014).

Green Chemistry and Catalysis

In the realm of green chemistry, the derivative's structural analogs have been utilized in the catalytic selective partial oxidation of alkylaromatic compounds, illustrating the potential for environmentally friendly synthesis of carboxylic acids and aldehydes under supercritical water conditions. This showcases the compound's relevance in enhancing the efficiency and sustainability of chemical processes (Fraga-Dubreuil et al., 2007).

Coordination Chemistry and Material Science

The study of coordination compounds and material science also benefits from the investigation of this compound and its derivatives. Research on new crown ether compounds with substitutions related to pyridine derivatives provides insights into ligand behavior, complex formation, and the structural basis for ion selectivity, which is crucial for developing advanced materials with specific electronic or photophysical properties (Hayvalı et al., 2003).

Supramolecular Networks and Polymorphism

The formation of supramolecular networks and the study of polymorphism are other areas where this compound-related research has made contributions. Investigations into controlling the polymorphic outcome of crystallization using additives have provided valuable data on the influence of molecular interactions on crystal formation, which has implications for pharmaceuticals, agrochemicals, and material engineering (Semjonova & Be̅rziņš, 2022).

Wirkmechanismus

The mechanism of action of similar compounds has been reported. For example, Meticillin, a compound that includes a 2,6-dimethoxybenzoyl group, acts by blocking the synthesis of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide used in peptidoglycan synthesis .

Safety and Hazards

The safety data sheet for 2,6-Dimethoxybenzoyl chloride indicates that it is a highly flammable liquid and vapor. It is water-reactive and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed, inhaled, or absorbed through the skin, and causes severe skin burns and eye damage .

Eigenschaften

IUPAC Name |

(2,6-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-9-11(10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAQJVGILKKYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate](/img/structure/B1463213.png)

![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)

![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)